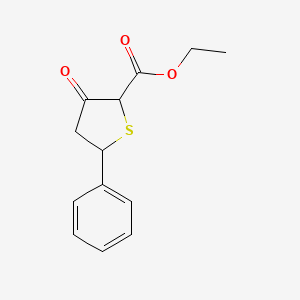
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a thiolane ring, which is a five-membered ring containing a sulfur atom. The presence of the phenyl group and the ester functionality makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-5-phenylthiolane-2-carboxylate typically involves the reaction of ethyl acetoacetate with phenylthiolane under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the thiolane ring. The reaction conditions often require the use of a strong acid or base to facilitate the enolate formation and subsequent nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functionalities, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or secondary alcohols.
Substitution: Various substituted esters or ketones depending on the nucleophile used
Scientific Research Applications
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-oxo-5-phenylthiolane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ester and ketone functionalities allow it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent
Uniqueness
Ethyl 3-oxo-5-phenylthiolane-2-carboxylate is unique due to its thiolane ring and phenyl group, which impart distinct chemical properties and reactivity. The presence of both ester and ketone functionalities allows it to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
80278-80-4 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 3-oxo-5-phenylthiolane-2-carboxylate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3 |
InChI Key |
AQALVMULAIIVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















